molecular formula C16H16N2O2 B352226 (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide CAS No. 92966-13-7

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide

Cat. No.: B352226
CAS No.: 92966-13-7
M. Wt: 268.31g/mol
InChI Key: KHDATCNPSPZWJF-GZTJUZNOSA-N
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Description

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The compound’s hydrazone group can form stable complexes with metal ions, which may also contribute to its biological activity by disrupting metal-dependent enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-benzylidene-2-(p-methoxyphenoxy)acetohydrazide
  • (E)-N’-benzylidene-2-(p-chlorophenoxy)acetohydrazide
  • (E)-N’-benzylidene-2-(p-nitrophenoxy)acetohydrazide

Uniqueness

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide is unique due to the presence of the p-tolyloxy group, which imparts specific electronic and steric properties to the molecule. This group can influence the compound’s reactivity and its interactions with biological targets, potentially leading to enhanced biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDATCNPSPZWJF-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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